

Application Notes and Protocols for the Analytical Determination of Ammonium in Solutions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ammonium sebacate

Cat. No.: B095377

[Get Quote](#)

Introduction: The Critical Role of Ammonium Quantification

Ammonium (NH_4^+) and its gaseous form, ammonia (NH_3), are ubiquitous chemical species of immense importance across environmental, clinical, and pharmaceutical sectors. In the realm of drug development and biomedical research, precise and accurate quantification of ammonium is paramount. It serves as a critical indicator of metabolic function, a potential marker for disease states, and a key quality attribute in biopharmaceutical manufacturing processes. This document provides a comprehensive guide to the principal analytical methods for ammonium determination, offering not only detailed protocols but also the underlying scientific rationale to empower researchers in selecting and executing the most appropriate technique for their specific application.

Navigating the Methodologies: A Comparative Overview

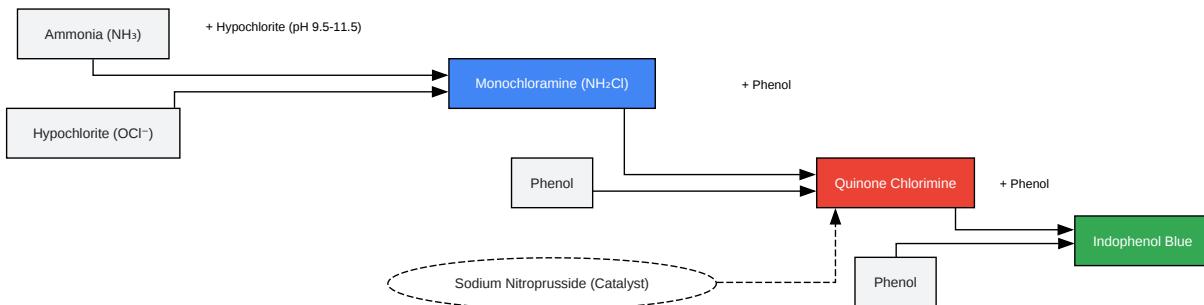
The choice of an analytical method for ammonium determination is governed by a multitude of factors including the sample matrix, required sensitivity, desired throughput, and available instrumentation. A summary of the most prevalent techniques is presented below, followed by in-depth discussions and protocols.

Method	Principle	Typical Detection Range	Throughput	Key Advantages	Primary Limitations
Indophenol Blue Method	Colorimetric (Spectrophotometry)	0.01 - 2.0 mg/L NH ₃ -N ^[1]	Medium	High sensitivity, cost-effective. [2]	Time-consuming, potential for interference from various compounds.
Nessler's Method	Colorimetric (Spectrophotometry)	0.05 - 1.0 mg/L NH ₃ -N ^[3]	Medium	Rapid color development.	Use of mercury-containing reagent, interference from hardness and certain organic compounds.
Ion-Selective Electrode (ISE)	Potentiometry	0.01 - 17,000 mg/L NH ₃ -N ^[4]	High	Wide dynamic range, real-time measurement.	Susceptible to interferences from other ions (e.g., K ⁺ , Na ⁺), requires careful calibration. ^[4] ^[5]
Ion Chromatography (IC)	Chromatographic Separation & Conductivity Detection	~0.001 mg/L (1 ppm) ^[6]	Medium to High	High specificity and sensitivity, can simultaneousl	Higher initial instrument cost, requires expertise in chromatography.

y measure
other cations.

[7]

Enzymatic Assay (GDH)	UV/Vis Spectrophotometry	0.2 - 15 µg/mL[8]	High (automatable)	Enzyme stability can be a concern, potential for interference from substances that absorb at 340 nm.[9]
-----------------------	--------------------------	-------------------	--------------------	---



The Indophenol Blue Method: A High-Sensitivity Colorimetric Assay

The Indophenol Blue method, based on the Berthelot reaction, is a widely adopted and highly sensitive technique for ammonium determination.[2]

Scientific Principle

In an alkaline medium (pH 9.5-11.5), ammonia reacts with hypochlorite (OCl^-) to form monochloramine (NH_2Cl).[2] This intermediate then reacts with a phenolic compound, typically phenol or salicylate, in the presence of a catalyst like sodium nitroprusside, to form a quinone chlorimine.[2] The quinone chlorimine subsequently couples with another phenol molecule to produce the indophenol dye, which exhibits a characteristic blue color in its dissociated state in the alkaline solution.[2] The intensity of this blue color, measured spectrophotometrically between 630 and 655 nm, is directly proportional to the initial ammonium concentration.[2]

[Click to download full resolution via product page](#)

Caption: Chemical pathway of the Indophenol Blue reaction.

Protocol: Indophenol Blue Method (Salicylate Modification)

This protocol utilizes sodium salicylate, which is less corrosive than phenol.

Reagents:

- Ammonia-Free Water: Use freshly deionized water with a specific resistance greater than 18 MΩ·cm.
- Buffer Solution: Dissolve 14.2 g of anhydrous sodium phosphate (Na_2HPO_4) or 35.8 g of dodecahydrate ($\text{Na}_2\text{HPO}_4 \cdot 12\text{H}_2\text{O}$), and 50 g of potassium sodium tartrate ($\text{KNaC}_4\text{H}_4\text{O}_6 \cdot 4\text{H}_2\text{O}$) in approximately 800 mL of ammonia-free water. Add 108 g of 50% (w/v) NaOH solution, and dilute to 1 L with ammonia-free water.
- Salicylate/Nitroprusside Solution: Dissolve 150 g of sodium salicylate ($\text{C}_7\text{H}_5\text{NaO}_3$) and 0.30 g of sodium nitroprusside ($\text{Na}_2[\text{Fe}(\text{CN})_5\text{NO}] \cdot 2\text{H}_2\text{O}$) in ammonia-free water and make up to 1 L. Store in a dark bottle.[10]

- Hypochlorite Solution: Dilute 6 mL of a commercial bleach solution (containing ~5.25% sodium hypochlorite) to 100 mL with ammonia-free water. This solution is unstable and should be prepared daily.[\[10\]](#)
- Ammonium Stock Standard (1000 mg/L NH₄-N): Dissolve 3.819 g of anhydrous ammonium chloride (NH₄Cl), previously dried at 105°C for one hour, in ammonia-free water and dilute to 1000 mL.[\[1\]](#)
- Working Standards: Prepare a series of working standards by diluting the stock standard with ammonia-free water to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 mg/L NH₄-N).

Procedure:

- Pipette 25 mL of sample (or an aliquot diluted to 25 mL with ammonia-free water) into a clean 50 mL Erlenmeyer flask.
- Prepare a blank using 25 mL of ammonia-free water and a set of standards in separate flasks.
- Add 1 mL of the Buffer Solution to each flask and mix.
- Add 4 mL of the Salicylate/Nitroprusside Solution to each flask, mix thoroughly, and let it stand for 3 minutes at room temperature.
- Add 2 mL of the Hypochlorite Solution to each flask. Stopper the flasks and mix by inversion.
- Allow the color to develop at room temperature for at least 60 minutes in the dark.
- Measure the absorbance of the standards and samples against the blank at 650 nm using a spectrophotometer with a 1 cm path length cuvette.
- Construct a calibration curve by plotting the absorbance of the standards versus their known concentrations.
- Determine the concentration of ammonium in the samples from the calibration curve.

Nessler's Method: A Rapid Colorimetric Screening Tool

Nessler's method is a traditional and rapid colorimetric technique for ammonium determination.
[3]

Scientific Principle

The method relies on the reaction of ammonia with Nessler's reagent, which is an alkaline solution of potassium tetraiodomercurate(II) ($K_2[HgI_4]$).[3] This reaction produces a yellow-to-brown colloidal complex of mercuric ammono-basic iodide.[11] The intensity of the resulting color is proportional to the ammonia concentration and is measured spectrophotometrically at approximately 425 nm.[3]

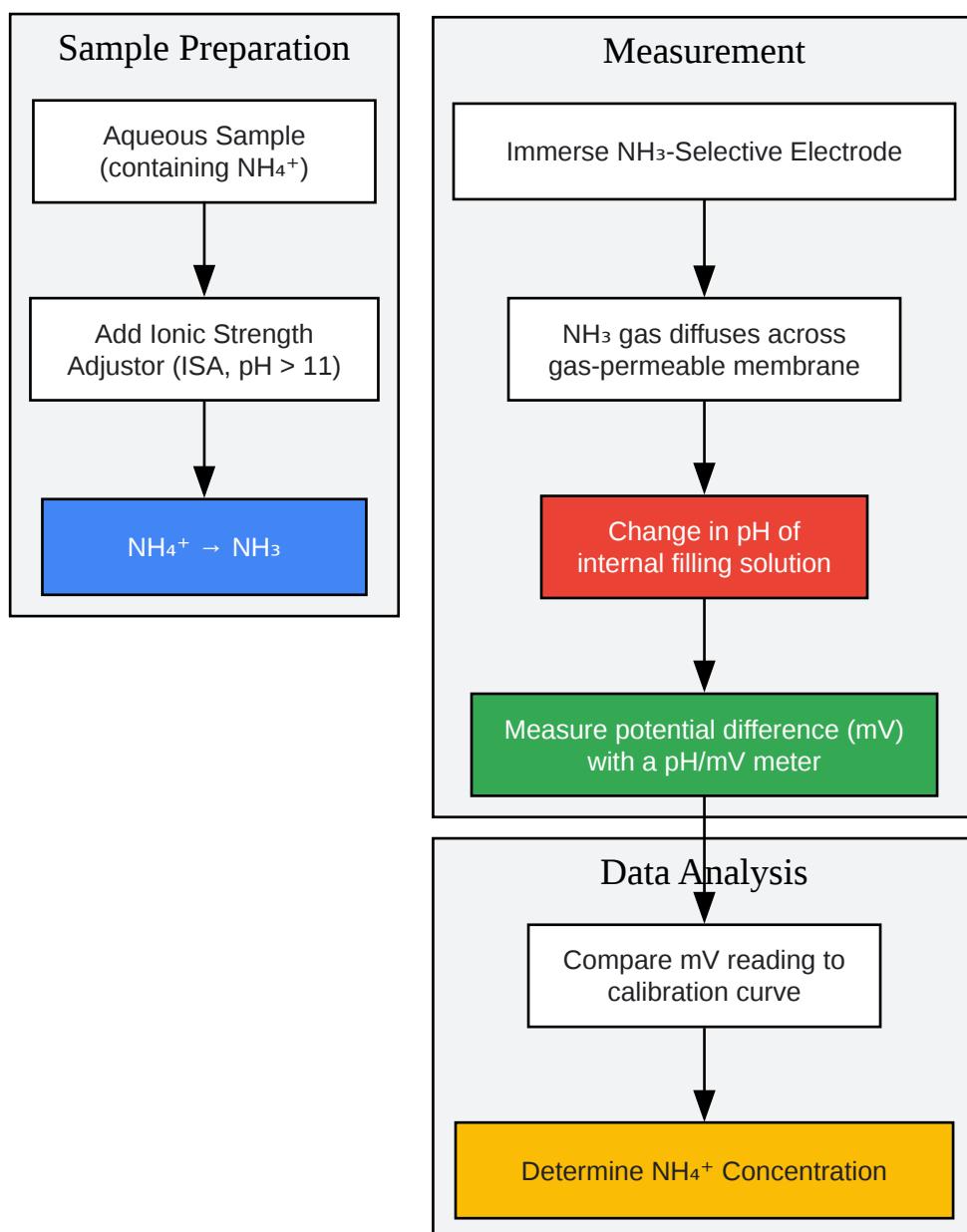
Caution: Nessler's reagent contains mercury, which is highly toxic. Handle with extreme care and dispose of waste appropriately.[11]

Protocol: Nessler's Method

Reagents:

- Ammonia-Free Water: As described previously.
- Nessler's Reagent:(Caution: Highly Toxic) Dissolve 100 g of mercuric iodide (HgI_2) and 70 g of potassium iodide (KI) in a small volume of ammonia-free water. Separately, dissolve 160 g of sodium hydroxide (NaOH) in 500 mL of ammonia-free water and cool. Slowly add the mercuric iodide-potassium iodide solution to the cooled NaOH solution with constant stirring. Dilute to 1 L with ammonia-free water. Allow the reagent to stand overnight and filter through a fritted-glass crucible. Store in a Pyrex bottle away from direct sunlight.[11][12]
- Rochelle Salt Solution (Potassium Sodium Tartrate): Dissolve 50 g of potassium sodium tartrate ($KNaC_4H_4O_6 \cdot 4H_2O$) in 100 mL of ammonia-free water. Gently heat to facilitate dissolution and remove any ammonia by boiling. Cool and dilute to 100 mL. This reagent is used to prevent the precipitation of calcium and magnesium ions.[13]
- Ammonium Standards: Prepare as described for the Indophenol Blue method.

Procedure:


- Pipette 50 mL of the sample (or an aliquot diluted to 50 mL with ammonia-free water) into a 100 mL Nessler tube or a suitable flask.
- Prepare a blank and a series of standards in the same manner.
- Add 1-2 drops of Rochelle Salt Solution to each tube and mix. This step can be omitted if the sample is known to have low hardness.
- Add 2.0 mL of Nessler's reagent to each tube and mix thoroughly by inverting the tubes several times.^[3]
- Allow the color to develop for at least 20 minutes at room temperature.^[3]
- Measure the absorbance of the standards and samples against the blank at 425 nm.^[3]
- Construct a calibration curve and determine the sample concentrations as described previously.

Ion-Selective Electrode (ISE): Direct and Real-Time Measurement

The ammonium ion-selective electrode (ISE) offers a rapid and direct method for determining ammonium ion activity in aqueous solutions.

Scientific Principle

An ammonium ISE is a potentiometric sensor with a membrane that is selectively permeable to ammonium ions. The most common type is a gas-sensing electrode. In this design, the sample is made alkaline ($\text{pH} > 11$) to convert ammonium ions (NH_4^+) to dissolved ammonia gas (NH_3). This gas diffuses across a hydrophobic, gas-permeable membrane and dissolves in an internal filling solution, causing a change in its pH. This pH change is detected by an internal pH electrode, and the resulting potential difference is proportional to the concentration of ammonia in the sample.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for ammonium determination using an ISE.

Protocol: Ammonium ISE Measurement

Apparatus and Reagents:

- Ammonium Ion-Selective Electrode: With a compatible reference electrode (or a combination electrode).

- pH/mV Meter: Capable of measuring in millivolts.
- Magnetic Stirrer and Stir Bars.
- Ionic Strength Adjustor (ISA): A solution of 10 M NaOH.
- Ammonium Standards: Prepare as described previously.

Procedure:

- Electrode Preparation and Calibration:
 - Prepare the electrode according to the manufacturer's instructions. This may involve filling with the appropriate solutions and conditioning.
 - Prepare a series of standards (e.g., 1, 10, 100, 1000 mg/L NH₄-N).
 - To 100 mL of each standard in a 150 mL beaker, add 1 mL of ISA.[\[14\]](#)
 - Place the beaker on a magnetic stirrer and stir at a constant rate.
 - Immerse the electrode tip in the solution.
 - When the reading stabilizes, record the millivolt (mV) reading.
 - Plot the mV readings (on the linear axis) against the standard concentrations (on the logarithmic axis) to create a calibration curve.
- Sample Measurement:
 - Place 100 mL of the sample into a 150 mL beaker.
 - Add 1 mL of ISA and stir at a constant rate.[\[14\]](#)
 - Immerse the electrode in the sample.
 - Once the reading has stabilized, record the mV value.
 - Determine the ammonium concentration from the calibration curve.

Self-Validation and Causality:

- Constant Stirring: Ensures a homogenous sample and consistent presentation of the analyte to the electrode surface, which is crucial for a stable and reproducible signal.
- ISA Addition: The high pH is essential to convert virtually all NH_4^+ to NH_3 gas, which is the species detected by the electrode. The high ionic strength also helps to maintain a constant background ionic strength across standards and samples, minimizing variations in activity coefficients.
- Temperature Control: The electrode's response is temperature-dependent. Therefore, all standards and samples must be at the same temperature for accurate measurements.[\[15\]](#)

Ion Chromatography (IC): The Gold Standard for Specificity

Ion chromatography is a powerful technique that separates ions based on their affinity for an ion-exchange resin. It offers high selectivity and sensitivity for ammonium determination, especially in complex matrices.

Scientific Principle

A liquid sample is injected into a stream of eluent (mobile phase) and passed through a chromatography column packed with a cation-exchange resin. The ammonium ions are separated from other cations based on their interaction with the stationary phase. After separation, the ions pass through a suppressor, which reduces the background conductivity of the eluent, and are then detected by a conductivity detector. The retention time is used for qualitative identification, and the peak area is proportional to the concentration of the ammonium ion.

Protocol: Ion Chromatography for Ammonium

Instrumentation and Reagents:

- Ion Chromatograph: Equipped with a cation-exchange column (e.g., IonPac CS16), a suppressor, and a conductivity detector.[\[7\]](#)

- Eluent: Typically an acidic solution, such as methanesulfonic acid, generated electrolytically or prepared manually.
- Ammonium Standards: Prepare as described previously.

Procedure:

- System Setup and Equilibration:
 - Set up the IC system according to the manufacturer's instructions for cation analysis.
 - Equilibrate the column with the eluent until a stable baseline is achieved.
- Calibration:
 - Inject a series of ammonium standards of known concentrations to establish a calibration curve based on peak area versus concentration.
- Sample Analysis:
 - Filter the samples through a 0.45 μm filter to remove particulate matter.
 - Inject the sample into the IC system.
 - Record the chromatogram.
 - Identify the ammonium peak based on its retention time compared to the standards.
 - Quantify the ammonium concentration by comparing the peak area to the calibration curve.

Self-Validation and Causality:

- Sample Filtration: Prevents clogging of the column and tubing, ensuring the longevity of the system and reproducible results.
- Suppressor: Crucial for achieving high sensitivity by reducing the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions.

- High-Capacity Column: For samples with high ionic strength, a high-capacity column is necessary to prevent overloading and ensure good separation of ammonium from other cations like sodium and potassium.[7]

Enzymatic Assay: High Specificity for Biological Matrices

Enzymatic assays offer exceptional specificity for ammonium, making them ideal for complex biological samples where other methods might suffer from interferences.

Scientific Principle

The most common enzymatic assay for ammonia utilizes L-glutamate dehydrogenase (GDH). In the presence of GDH, ammonia reacts with α -ketoglutarate and reduced nicotinamide adenine dinucleotide phosphate (NADPH) to form L-glutamate and NADP⁺.[8] The reaction is monitored by measuring the decrease in absorbance at 340 nm, which is caused by the oxidation of NADPH to NADP⁺.[8] This decrease in absorbance is directly proportional to the ammonia concentration in the sample.[8]

Protocol: Enzymatic Ammonium Assay

Reagents and Equipment:

- Commercial Enzymatic Ammonia Assay Kit: These kits typically contain all necessary reagents, including GDH, α -ketoglutarate, NADPH, and buffer. Follow the manufacturer's instructions. (e.g., Sigma-Aldrich Ammonia Assay Kit).[8]
- UV/Vis Spectrophotometer: Capable of measuring absorbance at 340 nm.
- Ammonium Standards: Prepare as described previously, using a matrix that matches the samples if possible.

Procedure:

- Reagent Preparation: Reconstitute the kit reagents according to the manufacturer's protocol.

- Sample and Standard Preparation: Prepare samples, standards, and a blank. Deproteinization of biological samples may be necessary.
- Assay Procedure:
 - Pipette the sample, standard, or blank into a cuvette.
 - Add the assay reagent (containing α -ketoglutarate and NADPH) and mix.
 - Measure the initial absorbance at 340 nm (A_1).
 - Initiate the reaction by adding the GDH enzyme solution and mix.
 - Incubate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).
 - Measure the final absorbance at 340 nm (A_2).
- Calculation:
 - Calculate the change in absorbance ($\Delta A = A_1 - A_2$).
 - Construct a calibration curve of ΔA versus ammonium concentration for the standards.
 - Determine the ammonium concentration in the samples from the calibration curve.

Self-Validation and Causality:

- Sample Blank: It is crucial to run a sample blank (without the GDH enzyme) to correct for any non-specific oxidation of NADPH by other substances in the sample matrix, which could lead to falsely elevated results.^[9]
- Specificity of GDH: The high specificity of L-glutamate dehydrogenase for ammonia minimizes interference from other nitrogen-containing compounds present in biological fluids.^[8]

Conclusion

The selection of an appropriate analytical method for ammonium determination is a critical decision that directly impacts the quality and reliability of research and development outcomes. This guide has provided a detailed overview of the most common techniques, from the high-sensitivity Indophenol Blue method to the highly specific enzymatic assays. By understanding the underlying principles, advantages, and limitations of each method, and by adhering to the detailed protocols provided, researchers can confidently and accurately quantify ammonium in a wide variety of sample matrices, ensuring the scientific integrity of their work.

References

- Thermo Fisher Scientific. (n.d.). Analyzing Ammonia by Ion Chromatography.
- Constantin, D., & Calu, N. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF AMMONIUM BY AN rFIA ASSEMBLY. *Revue Roumaine de Chimie*.
- Anonymous. (2025). Measuring Ammonia Nitrogen in Water: The Nessler Reagent Photometric Method and Portable Solutions.
- Hatsis, P., & Lucy, C. A. (2001). Determination of inorganic cations and ammonium in environmental waters by ion chromatography with a high-capacity cation-exchange column. PubMed.
- ASTM. (1998). Ammonium Determination in Aqueous Solutions by Ion Chromatography.
- U.S. Geological Survey. (n.d.). Nitrogen, ammonia, calorimetric, distillation-nesslerization.
- BOQU Instrument. (2025). How Ammonia Analyzers Handle Interferences Differently.
- Thermo Fisher Scientific. (n.d.). Analyzing Ammonia by Ion Chromatography.
- Baker, H. M., & Alzboon, K. F. (2015). Spectrophotometric Determination of Ammonia Using Ninhydrin Assay and Kinetic Studies. *European Journal of Chemistry*, 6, 135-140.
- Tahara, A., & Fujio, T. (n.d.). A rapid assay method for ammonia using glutamine synthetase from glutamate-producing bacteria. PubMed.
- Merck Millipore. (n.d.). Ammonium Photometric Determination in Drinking and Surface Water.
- Sigma-Aldrich. (n.d.). Ammonia Assay Kit (AA0100) - Technical Bulletin.
- Crespo, G. A., et al. (2022). Addressing the Detection of Ammonium Ion in Environmental Water Samples via Tandem Potentiometry–Ion Chromatography. *ACS Measurement Science Au*.
- Thermo Fisher Scientific. (n.d.). Ammonium Ion Selective Electrode Manual.
- Nico2000.net. (n.d.). Ammonium Electrode, Ammonium ISE, Ammonium Ion Selective Electrode, Ammonium.
- Procházková, L. (n.d.). Direct spectrophotometric determination of ammonia in precipitation. *Limnology and Oceanography*.
- Benchchem. (2025). Validating Ammonium Hydroxide Concentration: A Comparative Guide to Analytical Methods.

- Taylor & Francis. (n.d.). Nessler's reagent – Knowledge and References.
- Benchchem. (2025). Application Note: Spectrophotometric Determination of Ammonia using the Indophenol Blue Method.
- Kaltwasser, H., & Schlegel, H. G. (n.d.). Automated enzymatic assay for plasma ammonia. PubMed.
- Zhao, Y., et al. (n.d.). Ammonia Detection Methods in Photocatalytic and Electrocatalytic Experiments: How to Improve the Reliability of NH₃ Production Rates?. PMC - NIH.
- Metrohm. (n.d.). Determination of ammonia with the ion-selective electrode.
- Slideshare. (n.d.). Indophenol method | DOC.
- EPA. (n.d.). Method 350.2.
- Baethgen, W. E., & Alley, M. M. (1989). A manual colorimetric procedure for measuring ammonium nitrogen in soil and plant Kjeldahl digests. Communications in Soil Science and Plant Analysis, 20(9-10), 961-969.
- Anonymous. (n.d.). (NH₄) Ammonia Determination Nesslerization spectrophotometric method.
- Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
- MDPI. (n.d.). Quantification Methodology of Ammonia Produced from Electrocatalytic and Photocatalytic Nitrogen/Nitrate Reduction.
- EPA. (n.d.). Method 350.1, Revision 2.0: Determination of Ammonia Nitrogen by Semi-Automated Colorimetry.
- Van Soest, P. J., & McQueen, R. E. (n.d.). Automated Enzymatic Method for the Determination of Ammonia: Application to Rumen Fluid, Gut Fluid, and Plasma. PMC - NIH.
- De-Madaria, E., et al. (2009). Non-specific interference in the measurement of plasma ammonia: importance of using a sample blank. PubMed.
- Hach. (n.d.). What are the interferences for the Nitrogen, Ammonia-Nessler Method 8038?.
- Daudon, M., et al. (n.d.). [validation of an enzymatic method and reliability with an indirect urine ammonium estimation]. PubMed.
- Fisher Scientific. (n.d.). Standard Ammonia Ion Selective Electrode - User Guide.
- Hansen, M. B., et al. (2020). Validation and comparison of ammonia measurement techniques used to determine ammonia absorbed by passive absorption samplers. Canadian Journal of Soil Science.
- University of Maryland Center for Environmental Science. (n.d.). Determination of Dissolved Inorganic Nitrate plus Nitrite (NO₃+NO₂) in Fresh/Estuarine/Coastal Waters Using Cadmium Reduction.
- SEAFDEC Repository. (n.d.). DETERMINATION OF AMMONIA (Colorimetric method).
- SciSpace. (n.d.). Quantitative determination of ammonium ion in aqueous environment using rieglers solution and artificial neural network.
- ScienCell Research Laboratories. (n.d.). Glutamate Dehydrogenase Assay (GDH).

- Hach. (n.d.). Selecting the Right Ammonia Method for Your Lab.
- Aesan. (n.d.). Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/.
- Basumallick, L., & Rohrer, J. S. (2013). Modernizing the assay for ammonia in pharmaceuticals. *Journal of Pharmaceutical and Biomedical Analysis*, 86, 169-173.
- UMG REPOSITORY. (2025). Validation of the Analytical Method for Determining Ammonium Chloride Levels at PT. Novapharin Pharmaceutical Industries.
- DiVA portal. (n.d.). Identification and determination of NH₄ + ions in “D-Ala-NH₂-HCl” drug substance by Ion Chromatography (IC).
- Le, T., et al. (n.d.). Ammonium quantification in human plasma by proton nuclear magnetic resonance for staging of liver fibrosis in alcohol-related liver disease and nonalcoholic fatty liver disease. PMC - NIH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. epa.gov [epa.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Measuring Ammonia Nitrogen in Water: The Nessler Reagent Photometric Method and Portable Solutions [erunwas.com]
- 4. mdpi.com [mdpi.com]
- 5. Ammonium Electrode, Ammonium ISE, Ammonium Ion Selective Electrode, Ammonium [nico2000.net]
- 6. store.astm.org [store.astm.org]
- 7. Determination of inorganic cations and ammonium in environmental waters by ion chromatography with a high-capacity cation-exchange column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Non-specific interference in the measurement of plasma ammonia: importance of using a sample blank - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sydney.edu.au [sydney.edu.au]
- 11. nemi.gov [nemi.gov]
- 12. umass.edu [umass.edu]
- 13. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 14. cdn.pasco.com [cdn.pasco.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Analytical Determination of Ammonium in Solutions]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095377#analytical-methods-for-ammonium-determination-in-solutions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com